molecular formula C14H10FN3O3 B2409956 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1338681-21-2

5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B2409956
CAS RN: 1338681-21-2
M. Wt: 287.25
InChI Key: LYBZSWWHFCKZHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the synthesis of the pyridinone ring, followed by the introduction of the oxadiazole and benzyl groups. The synthesis involves several steps, starting with 2-chloro-5-fluoro-3-methoxybenzaldehyde and 2-aminopyridine, and ending with the formation of the final compound.


Molecular Structure Analysis

The molecular structure of “5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” can be represented as a 2D or 3D model . The structure includes a pyridinone ring, an oxadiazole ring, and a benzyl group.

Scientific Research Applications

1. Radiotracer Development and Imaging of Serotonin Receptors

The compound 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has potential applications in the development of radiotracers for imaging serotonin (5-HT) receptors in the brain. Research has demonstrated the utility of related compounds in quantitatively analyzing 5-HT(1A) receptor distribution, indicating the potential of derivatives for mapping receptor densities and understanding their role in various psychiatric and neurodegenerative disorders (Passchier et al., 2000).

2. Sphingosine-1-Phosphate Receptor Imaging

Compounds structurally similar to this compound have been used as radiotracers targeting the sphingosine-1-phosphate receptor (S1PR1), which is of clinical interest due to its role in conditions like multiple sclerosis. Such research could inform the development of derivatives of the compound for S1PR1 imaging, aiding in the understanding and treatment of inflammatory diseases (Brier et al., 2022).

3. Investigating Receptor Occupancy and Drug Development

Similar compounds have been instrumental in studying receptor occupancy by novel drugs in the human brain, offering insights into their potential applications in treating conditions like anxiety and mood disorders. This could inform further research into the pharmacological effects and therapeutic potential of this compound in related areas (Rabiner et al., 2002).

4. Drug Metabolism and Disposition Studies

Studies on the metabolism and disposition of structurally related compounds provide valuable insights into their metabolic pathways, absorption, and excretion in humans. This information is crucial for the safe and effective development of new drugs, including potential derivatives of this compound (Christopher et al., 2010).

properties

IUPAC Name

5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c1-20-11-4-2-8(6-10(11)15)13-17-14(21-18-13)9-3-5-12(19)16-7-9/h2-7H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBZSWWHFCKZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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